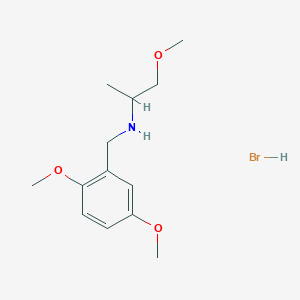

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural elucidation tool for characterizing N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide. The compound's complex molecular architecture generates distinctive spectral patterns that enable identification of each structural component and verification of the proposed molecular connectivity. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the 2,5-dimethoxybenzyl substituent, while the aliphatic regions display patterns consistent with the methoxy-substituted propylamine chain.

The benzyl methylene protons connecting the aromatic ring to the nitrogen atom produce distinctive chemical shift patterns that distinguish this compound from related structural isomers. The methoxy substituents on the benzene ring generate separate resonances that reflect their different chemical environments, with the 2-position and 5-position methoxy groups exhibiting slightly different chemical shifts due to varied electronic effects from neighboring substituents.

The propylamine component contributes multiple overlapping signals in the aliphatic region, including the characteristic patterns of the methoxy-substituted carbon chain. Integration ratios between aromatic and aliphatic proton signals provide quantitative verification of the proposed molecular structure, confirming the 1:1 ratio between the benzyl and propylamine components. Chemical shift assignments benefit from two-dimensional nuclear magnetic resonance techniques that establish connectivity patterns and spatial relationships between different molecular regions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide reveals characteristic fragmentation pathways that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 319, corresponding to the monoisotopic mass of the organic base component after loss of the bromide counterion. This molecular ion serves as the base peak for subsequent fragmentation analysis and structural elucidation studies.

Primary fragmentation pathways involve cleavage at the benzylic position, generating the 2,5-dimethoxybenzyl cation as a major fragment ion. This fragmentation pattern reflects the relative stability of the substituted benzyl carbocation, which benefits from electronic stabilization provided by the methoxy substituents. The complementary fragment containing the methoxy-propylamine component also appears in the mass spectrum with characteristic isotope patterns.

Secondary fragmentation processes include loss of methoxy groups from both the benzyl and propyl components, producing daughter ions that facilitate structural assignment and differentiation from isomeric compounds. The mass spectrometric fragmentation data correlates well with computational predictions and provides additional confirmation of the proposed molecular structure and substitution patterns.

Infrared Vibrational Signatures

Infrared spectroscopy generates characteristic vibrational fingerprints that enable identification and purity assessment of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide through analysis of molecular vibrations and functional group signatures. The spectrum exhibits distinctive absorption bands corresponding to the various functional groups present in the molecular structure, including carbon-hydrogen stretching vibrations, carbon-oxygen stretching modes from the methoxy substituents, and nitrogen-hydrogen vibrations from the protonated amine functionality.

The aromatic carbon-carbon stretching vibrations produce characteristic patterns in the fingerprint region that distinguish this compound from related structural analogs and provide verification of the benzene ring substitution pattern. The methoxy functional groups contribute multiple absorption bands, including carbon-oxygen stretching modes and carbon-hydrogen bending vibrations that appear at predictable frequencies based on their chemical environments.

The hydrobromide salt formation influences the infrared spectrum through modifications of the nitrogen-hydrogen vibrations, as protonation alters the electronic environment around the nitrogen atom and affects the vibrational frequencies of associated bonds. These spectral changes provide evidence for successful salt formation and help distinguish the hydrobromide salt from the free base form of the compound. The overall infrared spectrum serves as a diagnostic fingerprint for compound identification and quality control applications in synthetic and analytical chemistry laboratories.

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEVPXMXYHBHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-24-0 | |

| Record name | Benzenemethanamine, 2,5-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde is synthesized by methylating 2-hydroxy-5-methoxybenzaldehyde using dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds under reflux conditions (80–100°C) for 4–6 hours, yielding the dialkoxy product with >90% purity after recrystallization.

Reductive Amination with 1-Methoxy-2-Propanamine

The aldehyde reacts with 1-methoxy-2-propanamine in a reductive amination process. A mixture of 2,5-dimethoxybenzaldehyde (1.0 equiv), 1-methoxy-2-propanamine (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol-acetic acid (95:5 v/v) is stirred at room temperature for 12–24 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the free base amine (70–80% yield).

Hydrobromide Salt Formation

The free base is dissolved in anhydrous ethanol, and hydrogen bromide gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with cold ethanol, and dried under vacuum to afford the hydrobromide salt (95% purity).

Method 2: Alkylation of 1-Methoxy-2-Propanamine with 2,5-Dimethoxybenzyl Bromide

Synthesis of 2,5-Dimethoxybenzyl Bromide

2,5-Dimethoxybenzyl alcohol (derived from NaBH₄ reduction of 2,5-dimethoxybenzaldehyde) is treated with hydrobromic acid (48% w/w) at 0°C for 2 hours. The resulting bromide is extracted into dichloromethane and purified by distillation (65–70% yield).

Alkylation Reaction

A solution of 1-methoxy-2-propanamine (1.0 equiv) and 2,5-dimethoxybenzyl bromide (1.1 equiv) in acetonitrile is refluxed for 8–12 hours. Triethylamine (1.5 equiv) is added to scavenge HBr. The mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried (Na₂SO₄) and evaporated to yield the alkylated amine (85% yield), which is converted to the hydrobromide salt as described in Method 1.

Method 3: Catalytic Reductive Amination Using Sn(OTf)₂

A mixture of 2,5-dimethoxybenzaldehyde (1.0 equiv), 1-methoxy-2-propanamine (1.0 equiv), tin(II) triflate (0.1 equiv), and polymethylhydrosiloxane (PMHS, 2.0 equiv) in toluene is heated to 120°C for 6 hours. The reaction is monitored by TLC, cooled, and filtered through Celite. The filtrate is concentrated and purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate the amine (75–80% yield), followed by HBr salt formation.

Comparative Analysis of Methods

| Parameter | Reductive Amination | Alkylation | Catalytic (Sn) |

|---|---|---|---|

| Yield (%) | 70–80 | 85 | 75–80 |

| Reaction Time (h) | 12–24 | 8–12 | 6 |

| Purification | Column | Distillation | Column |

| Scalability | Moderate | High | Moderate |

| Key Advantage | Mild conditions | High yield | Short duration |

Reductive amination offers mild reaction conditions but requires stoichiometric reducing agents. Alkylation provides higher yields but involves hazardous HBr handling. The Sn(OTf)₂-catalyzed method balances speed and efficiency but demands specialized catalysts.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions.

| Reaction Type | Reagents/Conditions | Products | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | Tertiary amine derivatives | Steric hindrance from dimethoxybenzyl group may slow kinetics |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Amides (e.g., N-acetyl derivatives) | Electron-donating methoxy groups enhance nucleophilicity |

-

Example : Reaction with methyl iodide in the presence of a base yields N-methylated products, useful for modifying pharmacological properties.

Oxidation and Reductive Amination

The methoxy-propanamine backbone allows selective oxidation or reduction:

-

Mechanistic Insight : The hydrobromide counterion stabilizes intermediates during reductive amination, improving yields.

Deprotection and Functional Group Interconversion

The dimethoxybenzyl (DMB) group can be selectively removed under acidic conditions:

-

Example : TFA-mediated cleavage of the DMB group liberates the amine for subsequent coupling reactions in drug synthesis .

Salt-Specific Reactivity

The hydrobromide salt influences solubility and reaction pathways:

| Property | Impact on Reactivity | Evidence |

|---|---|---|

| Enhanced Solubility | Facilitates reactions in polar solvents (e.g., H₂O, MeOH) | Improved yields in aqueous alkylation |

| Acid-Base Stability | Stable under mild acidic conditions but decomposes in strong bases | Limits use in strongly basic media |

Comparative Reactivity with Structural Analogs

Reactivity trends compared to analogs with varying methoxy substitution patterns:

| Compound | Relative Reactivity in N-Alkylation | Key Factor |

|---|---|---|

| N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine | Higher | Reduced steric hindrance at N-site |

| N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine | Moderate | Electron-rich aryl group enhances rates |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals.

Reactivity and Mechanisms

The compound's methoxy groups enhance its reactivity, facilitating nucleophilic substitutions and coupling reactions. This property is particularly useful in synthesizing derivatives with potential biological activities.

Biological Research

Model Compound for Cellular Studies

In biological research, this compound is utilized to study the effects of methoxy-substituted benzylamines on cellular processes. It acts as a model for investigating interactions with biological targets such as receptors and enzymes.

Potential Neuropharmacological Effects

Preliminary studies suggest that N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide may influence neurotransmitter systems, indicating potential applications in neuropharmacology. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

Medicinal Chemistry

Drug Development

The compound shows promise in medicinal chemistry for developing new drugs targeting various conditions. Its structural features allow researchers to explore its pharmacological properties, potentially leading to novel therapeutic agents.

Case Studies

- A study investigated the efficacy of methoxy-substituted benzylamines in modulating sigma-1 receptors, which are implicated in neuroprotection and antidepressant effects. The findings suggest that compounds similar to N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide could serve as lead compounds for new antidepressants .

- Another research highlighted its potential antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antibiotics.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is used in producing specialty chemicals. Its role as an intermediate facilitates the synthesis of various chemical products.

Comparison with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine | Similar structure; used in pharmaceuticals | Drug development; organic synthesis |

| N-(4-bromobenzyl)-1-methoxy-2-propanamine | Incorporates bromine for enhanced reactivity | Specialty chemicals; enzyme inhibition |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-Dimethoxybenzyl)-1-Methoxy-2-Propanamine Hydrobromide

- Molecular Formula: C₁₃H₂₂BrNO₃ (identical to the target compound).

- Key Difference : Methoxy groups at the 3- and 5-positions on the benzyl ring instead of 2- and 5-positions .

- Implications: Steric and electronic effects differ due to para-substitution (3,5) versus ortho/meta (2,5). No direct pharmacological data available, but positional isomerism often impacts potency and selectivity.

N-(2,5-Difluorobenzyl)-1-Methoxy-2-Propanamine Hydrobromide

N-(4-(4-Methoxyphenyl)-Thiazol-2-yl)-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

- Key Feature : Thiazole and azepine rings instead of a benzyl group.

- Activity : Demonstrated cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models .

- Implications: The hydrobromide salt’s presence in both compounds suggests shared solubility advantages, but divergent core structures target distinct biological pathways (cardiac vs.

Structural and Functional Analysis Table

Research Findings and Implications

- PET Imaging Potential: A structurally related compound, N-(2,5-dimethoxybenzyl)-2-¹⁸F-fluoro-N-(2-phenoxyphenyl)acetamide, was used in Alzheimer’s disease PET imaging, suggesting CNS targeting capabilities for dimethoxybenzyl derivatives .

- Antimicrobial Activity : Bis(2,4-dimethoxybenzyl) metal complexes showed in vitro antibacterial and antifungal activity, though the target compound’s primary amine structure may limit direct comparability .

- Metabolic Considerations : The 2,5-dimethoxy substitution pattern may slow oxidative metabolism compared to fluorinated analogs, extending half-life in vivo.

Critical Challenges and Contradictions

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Substituent Effects : Fluorine vs. methoxy trade-offs (electron withdrawal vs. donation) create opposing effects on receptor affinity and metabolic stability, complicating predictive modeling.

Biological Activity

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H22BrNO3

- Molecular Weight : 320.23 g/mol

- LogP : 1.86 (indicating moderate lipophilicity)

- Purity : ≥95% .

The compound features methoxy groups on the benzyl moiety and an amine functional group, which contribute to its interaction with biological targets.

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide interacts with various receptors in the central nervous system (CNS), notably the serotonin receptor subtypes. The presence of methoxy groups allows for enhanced binding affinity and selectivity towards serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .

1. Psychoactive Effects

Research indicates that compounds structurally related to N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibit psychoactive properties. For instance, analogs like 25I-NBOMe have been shown to produce hallucinogenic effects through their action on serotonin receptors . This suggests that N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide may also have similar psychoactive properties, warranting further investigation.

2. Antiproliferative Activity

Preliminary studies suggest that methoxy-substituted compounds can exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated selective cytotoxicity against MCF-7 breast cancer cells . The mechanism may involve oxidative stress pathways or direct interference with cellular proliferation signals.

3. Neuroprotective Potential

There is emerging evidence that compounds with similar structures may possess neuroprotective qualities. For instance, studies on related benzylamines indicate potential protective effects against neurodegeneration by modulating neurotransmitter systems . This could position N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide as a candidate for further neuropharmacological studies.

Case Study 1: Clinical Observations

A clinical report highlighted the effects of exposure to structurally similar compounds (e.g., 25I-NBOMe) where patients exhibited symptoms like tachycardia and agitation following ingestion. This underscores the need for careful evaluation of the safety profile of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide in human subjects .

Case Study 2: In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of methoxy-substituted benzylamines on cancer cell lines. Results indicated that certain derivatives showed significant antiproliferative activity with IC50 values in the micromolar range, suggesting potential therapeutic applications in oncology .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C13H22BrNO3 |

| Molecular Weight | 320.23 g/mol |

| LogP | 1.86 |

| Purity | ≥95% |

| Target Receptors | 5-HT2A, others |

| Notable Biological Activities | Psychoactive effects, antiproliferative activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide?

- Methodology :

- Synthesis : Use a condensation reaction between 2,5-dimethoxybenzaldehyde and 1-methoxy-2-propanamine under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation), followed by hydrobromide salt formation .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR to verify methoxy and benzyl groups). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) and molecular weight validation .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology :

- Receptor Binding Assays : Screen for serotonin receptor (e.g., 5-HT2A, 5-HT2C) affinity using radioligand displacement assays with [³H]ketanserin or [³H]mesulergine. Compare results to known ligands (e.g., NBOMe derivatives) .

- Functional Assays : Measure intracellular calcium flux or IP3 accumulation in transfected HEK293 cells to assess agonist/antagonist activity .

Q. How should researchers handle safety and toxicity evaluations during initial experiments?

- Methodology :

- In Vitro Toxicity : Conduct cytotoxicity assays (e.g., MTT or LDH release) in human neuronal (SH-SY5Y) or hepatic (HepG2) cell lines.

- Safety Protocols : Follow guidelines from safety data sheets (SDS) for structurally similar compounds, including PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How can the compound’s translocator protein (TSPO) binding affinity be optimized for neuroimaging applications?

- Methodology :

- Structural Modifications : Introduce fluorinated or radiolabeled groups (e.g., ¹⁸F) at the methoxy or benzyl positions to enhance PET tracer stability. Refer to radiosynthesis protocols for analogous TSPO ligands .

- In Vivo Validation : Use microPET imaging in rodent models of neuroinflammation (e.g., LPS-induced) to quantify brain uptake and compare to reference ligands like PK11195 .

Q. How do discrepancies in receptor binding data between studies arise, and how can they be resolved?

- Methodology :

- Assay Variability : Control for differences in cell lines (e.g., CHO vs. HEK293), ligand concentrations, and buffer conditions. Validate findings using orthogonal methods (e.g., electrophysiology for functional activity) .

- Meta-Analysis : Compare results across published studies (e.g., NBOMe derivatives vs. classical phenethylamines) to identify structure-activity trends or species-specific effects .

Q. What strategies improve the pharmacokinetic profile of this compound for CNS targeting?

- Methodology :

- Lipophilicity Optimization : Adjust logP values (target ~2–3) via substituent modifications (e.g., replacing methoxy with halogen groups) to enhance blood-brain barrier penetration.

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation sites) and introduce deuterium or methyl groups to block degradation .

Q. How can computational modeling guide the design of novel derivatives with enhanced selectivity?

- Methodology :

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in 5-HT2A or TSPO crystal structures. Focus on key residues (e.g., Ser159 in 5-HT2A) for interaction optimization .

- QSAR Analysis : Develop quantitative structure-activity relationship models using datasets from analogs to predict EC50/IC50 values for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.